Structural and Molecular Weight Differentiation from Unsubstituted Analog
5-Hydroxypyrazine-2-carbonyl chloride differs from the unsubstituted analog pyrazine-2-carbonyl chloride (CAS 19847-10-0) by the presence of a 5-hydroxy substituent . This substitution increases the molecular weight by approximately 16.0 g/mol (158.54 g/mol versus 142.54 g/mol for the unsubstituted analog) and introduces an oxygen atom capable of hydrogen bonding. The hydroxy substitution also enables tautomerization to the pyrazinone form, which is not possible with the unsubstituted analog [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 158.54 g/mol |
| Comparator Or Baseline | Pyrazine-2-carbonyl chloride: 142.54 g/mol |
| Quantified Difference | Δ = 16.00 g/mol (11.2% increase) |
| Conditions | Calculated from molecular formula C5H3ClN2O2 (target) versus C5H3ClN2O (comparator) |
Why This Matters
This molecular weight differential enables LC-MS-based reaction monitoring and purity assessment to distinguish 5-hydroxy-containing products from unsubstituted analogs during process development.
- [1] ScienceDirect. Hydroxypyrazine tautomerism to 2(1H)-pyrazinones. Topic Overview. View Source
